![molecular formula C13H13BrN2O2S B4886238 2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide](/img/structure/B4886238.png)
2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide
Overview
Description
2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide is a chemical compound that has gained significant attention in the scientific community due to its potential use as a therapeutic agent. This compound is known for its unique chemical structure and has been the subject of extensive research in recent years.
Mechanism of Action
The mechanism of action of 2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide is not fully understood. However, it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell growth and proliferation. This leads to the induction of apoptosis in cancer cells and the inhibition of tumor growth.
Biochemical and Physiological Effects:
Studies have shown that 2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide has a number of biochemical and physiological effects. It has been found to inhibit the growth of a variety of bacterial and fungal strains. Additionally, it has been shown to have anti-inflammatory properties and can reduce inflammation in animal models. Studies have also shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide is its broad spectrum of activity against bacteria and fungi. Additionally, it has been found to have anti-inflammatory and anticancer properties. However, one of the limitations of this compound is its potential toxicity. Further studies are needed to determine the optimal dosage and potential side effects of this compound.
Future Directions
There are a number of future directions for research on 2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide. One area of focus is the development of more effective and less toxic derivatives of this compound. Additionally, further studies are needed to determine the mechanism of action and potential therapeutic applications of this compound. Finally, more research is needed to determine the optimal dosage and potential side effects of this compound in humans.
Conclusion:
In conclusion, 2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide is a unique chemical compound with potential therapeutic applications. Its broad spectrum of activity against bacteria and fungi, anti-inflammatory properties, and anticancer properties make it a promising candidate for further research. While there are limitations to its use, further studies are needed to determine the optimal dosage and potential side effects of this compound. Overall, 2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide holds great promise for the development of new and effective therapeutic agents.
Scientific Research Applications
2-(4-bromo-3,5-dimethylphenoxy)-N-1,3-thiazol-2-ylacetamide has been studied extensively for its potential therapeutic applications. It has been shown to have antibacterial, antifungal, and anti-inflammatory properties. Additionally, it has been found to have potential as an anticancer agent. Studies have shown that this compound can induce apoptosis in cancer cells and inhibit tumor growth.
properties
IUPAC Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2O2S/c1-8-5-10(6-9(2)12(8)14)18-7-11(17)16-13-15-3-4-19-13/h3-6H,7H2,1-2H3,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFHCFVOSTTYNFM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1Br)C)OCC(=O)NC2=NC=CS2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-bromo-3,5-dimethylphenoxy)-N-(1,3-thiazol-2-yl)acetamide |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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